molecular formula C8H11ClN2O3 B13696410 O-(4-Nitrophenethyl)hydroxylamine Hydrochloride

O-(4-Nitrophenethyl)hydroxylamine Hydrochloride

Cat. No.: B13696410
M. Wt: 218.64 g/mol
InChI Key: VBAIOWVAVWPDOI-UHFFFAOYSA-N
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Description

O-(4-Nitrophenethyl)hydroxylamine Hydrochloride: is a chemical compound with the molecular formula C8H11ClN2O3. It is a derivative of hydroxylamine, where the hydroxylamine group is substituted with a 4-nitrophenethyl group. This compound is known for its applications in organic synthesis and as a reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-(4-Nitrophenethyl)hydroxylamine Hydrochloride typically involves the reaction of 4-nitrophenethyl bromide with hydroxylamine hydrochloride. The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: O-(4-Nitrophenethyl)hydroxylamine Hydrochloride can undergo oxidation reactions to form nitroso compounds.

    Reduction: It can be reduced to form amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of nitroso compounds.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted hydroxylamine derivatives.

Scientific Research Applications

Chemistry: O-(4-Nitrophenethyl)hydroxylamine Hydrochloride is used as a reagent in organic synthesis. It is employed in the preparation of various nitrogen-containing compounds and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the effects of nitroso compounds on biological systems. It is also used in the synthesis of biologically active molecules.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. It is used in the synthesis of intermediates for pharmaceuticals.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of O-(4-Nitrophenethyl)hydroxylamine Hydrochloride involves its ability to act as a nucleophile. The hydroxylamine group can react with electrophiles, leading to the formation of various products. The compound can also undergo redox reactions, where it can be oxidized or reduced, affecting its reactivity and the types of products formed.

Comparison with Similar Compounds

    O-(4-Nitrobenzyl)hydroxylamine Hydrochloride: Similar in structure but with a benzyl group instead of a phenethyl group.

    O-(4-Nitrophenyl)hydroxylamine Hydrochloride: Contains a nitrophenyl group instead of a nitrophenethyl group.

    O-(4-Nitrobenzoyl)hydroxylamine Hydrochloride: Contains a nitrobenzoyl group.

Uniqueness: O-(4-Nitrophenethyl)hydroxylamine Hydrochloride is unique due to the presence of the phenethyl group, which imparts different reactivity and properties compared to its analogs. This structural difference can influence its solubility, stability, and reactivity in various chemical reactions.

Properties

Molecular Formula

C8H11ClN2O3

Molecular Weight

218.64 g/mol

IUPAC Name

O-[2-(4-nitrophenyl)ethyl]hydroxylamine;hydrochloride

InChI

InChI=1S/C8H10N2O3.ClH/c9-13-6-5-7-1-3-8(4-2-7)10(11)12;/h1-4H,5-6,9H2;1H

InChI Key

VBAIOWVAVWPDOI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCON)[N+](=O)[O-].Cl

Origin of Product

United States

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